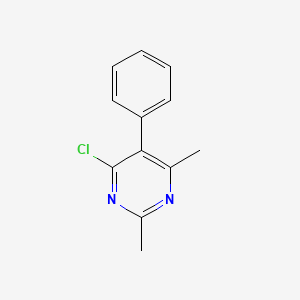
4-Chloro-2,6-dimethyl-5-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine typically involves the chlorination of 2,6-dimethyl-5-phenylpyrimidine. One common method is the reaction of 2,6-dimethyl-5-phenylpyrimidine with phosphorus oxychloride (POCl3) under reflux conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using large-scale reactors, controlling the temperature and pressure, and employing efficient purification techniques to obtain high yields of the desired product .
化学反应分析
Types of Reactions
4-Chloro-2,6-dimethyl-5-phenylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form 2,6-dimethyl-5-phenylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2,6-dimethyl-5-phenylpyrimidine derivatives with various substituents replacing the chlorine atom.
Oxidation: Products include 2,6-dimethyl-5-phenylpyrimidine-4-carboxylic acid or 2,6-dimethyl-5-phenylpyrimidine-4-aldehyde.
Reduction: The major product is 2,6-dimethyl-5-phenylpyrimidine.
科学研究应用
4-Chloro-2,6-dimethyl-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4-Chloro-2,6-dimethyl-5-phenylpyrimidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic benefits .
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-4-chloropyrimidine
- 2,6-Dimethyl-5-phenylpyrimidine
- 4-Chloro-2,6-dimethylpyrimidine
Uniqueness
4-Chloro-2,6-dimethyl-5-phenylpyrimidine is unique due to the presence of both chlorine and phenyl substituents on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
属性
分子式 |
C12H11ClN2 |
|---|---|
分子量 |
218.68 g/mol |
IUPAC 名称 |
4-chloro-2,6-dimethyl-5-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3 |
InChI 键 |
DLSVFHVFAVBODV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)C)Cl)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
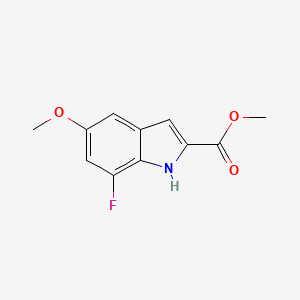
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
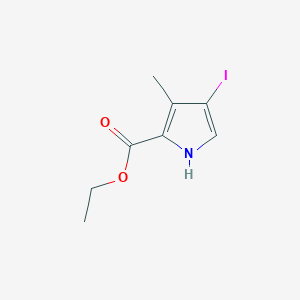
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
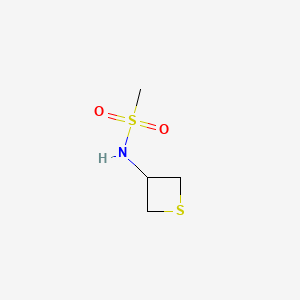
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)

![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
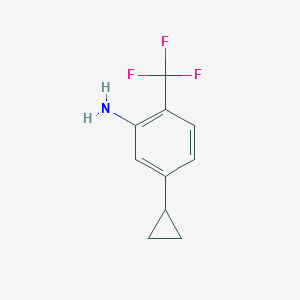

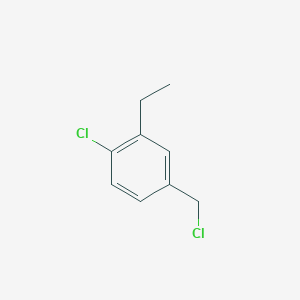
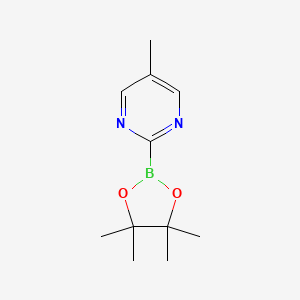
![2-[(4-fluorophenyl)methanesulfonyl]-1H-imidazole](/img/structure/B13455595.png)
